molecular formula C16H14Cl2O B1360507 2',4'-Dichloro-3-(2-methylphenyl)propiophenone CAS No. 898789-96-3

2',4'-Dichloro-3-(2-methylphenyl)propiophenone

Cat. No.: B1360507
CAS No.: 898789-96-3
M. Wt: 293.2 g/mol
InChI Key: SBHWLEXWTUYHIN-UHFFFAOYSA-N
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Description

“2’,4’-Dichloro-3-(2-methylphenyl)propiophenone” is a chemical compound with the molecular formula C16H14Cl2O and a molecular weight of 293.19 . It is used in various scientific research, including pharmaceutical synthesis and organic chemistry studies.


Molecular Structure Analysis

The molecular structure of “2’,4’-Dichloro-3-(2-methylphenyl)propiophenone” consists of 16 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .

Scientific Research Applications

Chemical Synthesis and Copolymerization

2',4'-Dichloro-3-(2-methylphenyl)propiophenone plays a role in the synthesis of novel copolymers with diverse applications. Research demonstrates its involvement in the preparation of electrophilic trisubstituted ethylenes and their copolymerization with styrene, showcasing potential in materials science for creating polymers with high glass transition temperatures, indicating a decrease in chain mobility due to the dipolar character of the copolymers. This attribute is crucial for developing materials with specific thermal and mechanical properties (Kim et al., 1999).

Reaction Mechanisms and Intermediates

The compound is also significant in understanding chemical reaction mechanisms, particularly in the chlorination of ketones. Studies highlight its role in forming unexpected dihydroxyacids, shedding light on the intricate pathways and intermediates formed during the chlorination process in aqueous alkali conditions. This insight is valuable for organic synthesis, offering a deeper understanding of halogenation chemistry and potential applications in synthesizing complex organic molecules (Cossar et al., 1991).

Antipathogenic Applications

In the field of medicinal chemistry, derivatives of this compound have shown promising antipathogenic activities. Research into thiourea derivatives highlights their interaction with bacterial cells, showcasing significant anti-microbial properties, especially against strains known for biofilm growth. This finding is crucial for the development of new antimicrobial agents aimed at combating persistent infections (Limban et al., 2011).

Pharmaceutical Intermediates

Furthermore, the synthesis of 4-benzyloxy propiophenone, a key pharmaceutical intermediate, has been optimized using liquid–liquid–liquid phase-transfer catalysis, involving this compound derivatives. This greener synthesis route is crucial for the pharmaceutical industry, enabling the production of vital medications with reduced environmental impact (Yadav & Sowbna, 2012).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHWLEXWTUYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644041
Record name 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-96-3
Record name 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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